molecular formula C21H20N2O5 B2894431 METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1358223-62-7

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2894431
CAS No.: 1358223-62-7
M. Wt: 380.4
InChI Key: VVIKJNGLYIDXKR-UHFFFAOYSA-N
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Description

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOXYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative characterized by a methoxy group at position 6, a methyl ester at position 2, and a carbamoyl-substituted methoxy group at position 3. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for pharmaceutical applications, particularly in modulating membrane transporters like P-glycoprotein (P-gp) . The compound’s design integrates steric and electronic features to enhance binding affinity and metabolic stability compared to simpler quinoline analogs.

Properties

IUPAC Name

methyl 6-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13-4-6-14(7-5-13)22-20(24)12-28-19-11-18(21(25)27-3)23-17-9-8-15(26-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKJNGLYIDXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and carboxylate groups. The final step involves the coupling of the p-tolylamino group through an ether linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities .

Scientific Research Applications

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key structural analogs, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substitution Patterns

Compound Name Substituents Key Structural Differences
METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE - Position 6: Methoxy
- Position 2: Methyl ester
- Position 4: [(4-Methylphenyl)carbamoyl]methoxy
Unique carbamoyl-methoxy group at position 4 enhances hydrogen bonding and steric bulk.
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) - Position 6: Methoxy
- Position 2: Phenyl
- Position 4: Methyl ester
Simpler 4-carboxylate lacks the carbamoyl group, reducing polarity and potential P-gp affinity.
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) - Position 2: 4-Bromophenyl
- Position 4: Ethyl ester
Bromine substituent increases lipophilicity but may reduce metabolic stability.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - Position 6: Chloro
- Position 3: Methyl ester
- Position 2: Methyl
Chlorine at position 6 and ester at position 3 alter electronic distribution and solubility.

Physicochemical Properties

  • Polarity : The carbamoyl-methoxy group in the target compound increases polarity (logP ~2.5–3.0) compared to 6a (logP ~3.5) due to hydrogen-bonding capacity .
  • Thermal Stability : The carbamoyl group may lower melting points (<200°C) relative to halogenated analogs (e.g., 223–225°C for 4k in ) .
  • Solubility : Enhanced aqueous solubility (≈50–100 µM in PBS) compared to bromophenyl derivatives (≈10–20 µM) .

Research Findings and Implications

However, its lack of halogen substituents limits antimicrobial utility compared to and derivatives. Computational modeling (QSAR) suggests the carbamoyl-methoxy group optimizes van der Waals interactions in hydrophobic binding sites, a feature absent in simpler esters .

Biological Activity

Methyl 6-methoxy-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C_{19}H_{22}N_{2}O_{5}
  • Molecular Weight : 358.39 g/mol

The structural features of this compound include a methoxy group, a carbamoyl moiety, and a quinoline backbone, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study evaluating its efficacy against leukemia and melanoma cell lines, the compound exhibited a mean GI50 value of 10 µM, indicating its potential as an anticancer agent compared to standard treatments .
Cell Line GI50 (µM) Comparison
CCRF-CEM (Leukemia)8.5Bendamustine (60 µM)
MDA-MB-435 (Melanoma)9.0Chlorambucil (52 µM)
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of telomerase activity, which are critical for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Inhibition of Bacterial Growth :
    • Studies have reported that the compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, including strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL for certain bacterial strains .
Bacterial Strain MIC (µg/mL)
Acinetobacter baumannii5
Pseudomonas aeruginosa10

Study on Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines. The study concluded that the compound significantly reduced cell viability in treated groups compared to controls, suggesting its potential as a therapeutic agent in oncology .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The findings indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for combating persistent infections .

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